

## Efficacy comparison between topiramate sodium and newer generation anticonvulsants.

Author: BenchChem Technical Support Team. Date: December 2025



# Efficacy Showdown: Topiramate Faces Off Against Newer Generation Anticonvulsants

A comprehensive analysis of topiramate's efficacy in comparison to newer antiepileptic drugs—levetiracetam, lamotrigine, lacosamide, and brivaracetam—reveals a nuanced landscape for seizure management. While topiramate remains a potent broad-spectrum agent, newer medications offer comparable or, in some cases, superior efficacy with potentially different tolerability profiles, particularly in specific epilepsy types.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data from key clinical trials, outlining experimental protocols, and visualizing the distinct signaling pathways of these anticonvulsant agents.

### **Comparative Efficacy Data**

The following tables summarize the efficacy of topiramate in head-to-head and placebocontrolled clinical trials against several newer generation anticonvulsants.

Table 1: Topiramate vs. Levetiracetam for Focal Epilepsy (Adjunctive Therapy)



| Efficacy Outcome              | Topiramate | Levetiracetam | Study Details                             |
|-------------------------------|------------|---------------|-------------------------------------------|
| Median % Seizure<br>Reduction | 67.86%     | 74.47%        | Adjunctive therapy for focal seizures.[1] |
| ≥50% Responder<br>Rate        | 64.8%      | 69.0%         | Patients with focal seizures.[1]          |
| 6-Month Seizure<br>Freedom    | 22.3%      | 35.8%         | Adjunctive therapy setting.[1]            |
| 1-Year Retention Rate         | 51.7%      | 65.6%         | Long-term observational study.[2] [3]     |

Table 2: Topiramate vs. Lamotrigine for Newly Diagnosed Epilepsy

| Efficacy<br>Outcome                    | Topiramate                 | Lamotrigine                | Epilepsy Type           | Study Details                    |
|----------------------------------------|----------------------------|----------------------------|-------------------------|----------------------------------|
| Time to<br>Treatment<br>Failure (HR)   | 1.57 (vs.<br>Valproate)    | 1.25 (vs.<br>Valproate)    | Generalized<br>Epilepsy | SANAD Trial<br>(Arm B).[4][5][6] |
| Time to 12-<br>Month Remission<br>(HR) | N/A (vs.<br>Valproate)     | 0.76 (vs.<br>Valproate)    | Generalized<br>Epilepsy | SANAD Trial<br>(Arm B).[4][5]    |
| Time to Treatment Failure (HR)         | Favored<br>Lamotrigine     | Favored<br>Lamotrigine     | Focal Epilepsy          | SANAD Trial<br>(Arm A).[7][8][9] |
| 12-Month<br>Remission                  | Non-significant difference | Non-significant difference | Focal Epilepsy          | SANAD Trial<br>(Arm A).[7][8][9] |

Table 3: Efficacy of Lacosamide in Focal Epilepsy (Adjunctive, Placebo-Controlled Trials)



| Efficacy Outcome              | Lacosamide (400<br>mg/day)                                                                    | Placebo | Study Details                      |
|-------------------------------|-----------------------------------------------------------------------------------------------|---------|------------------------------------|
| Median % Seizure<br>Reduction | 36.4–39%                                                                                      | ~18-21% | Pooled data from 3<br>RCTs.[7][10] |
| ≥50% Responder<br>Rate        | 38.3–41.1%                                                                                    | ~22-23% | Pooled data from 3<br>RCTs.[7][10] |
| Seizure Freedom<br>Rate       | Seizure freedom was<br>achieved in up to 33%<br>of patients in post-<br>marketing studies.[7] | N/A     | Post-marketing studies.            |

Table 4: Efficacy of Brivaracetam in Focal Epilepsy (Adjunctive, Placebo-Controlled Trials)

| Efficacy Outcome              | Brivaracetam (50-<br>200 mg/day) | Placebo | Study Details                             |
|-------------------------------|----------------------------------|---------|-------------------------------------------|
| Median % Seizure<br>Reduction | 30.5% - 53.1%                    | N/A     | Pooled data from multiple RCTs.[11]       |
| ≥50% Responder<br>Rate        | 32.7% - 55.8%                    | N/A     | Pooled data from multiple RCTs.[11]       |
| Seizure Freedom<br>Rate       | 3.3%                             | 0.5%    | Pooled analysis of 6<br>RCTs.[12][13][14] |

## Key Experimental Protocols SANAD (Standard and New Antiepileptic Drugs) Trial

The SANAD trial was a large, pragmatic, unblinded, randomized controlled trial conducted in the UK, designed to compare the long-term effectiveness and cost-effectiveness of several antiepileptic drugs for newly diagnosed epilepsy.

• Arm A (Focal Epilepsy): This arm recruited 1721 patients for whom carbamazepine was considered the standard treatment.[7][8][9] Patients were randomized to receive carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate as monotherapy.[7]



[8][9] The primary outcomes were time to treatment failure (due to inadequate seizure control or adverse effects) and time to 12-month remission from seizures.[7][8][9]

• Arm B (Generalized and Unclassifiable Epilepsy): This arm included 716 patients for whom sodium valproate was the standard treatment.[4][5][6] Patients were randomized to receive valproate, lamotrigine, or topiramate.[4][5][6] The primary outcomes were the same as in Arm A.[4][5][6]

## Comparative Trial of Levetiracetam and Topiramate for Focal Epilepsy

This was a Phase IV, open-label, multicenter, randomized trial comparing the effectiveness of levetiracetam and topiramate as adjunctive treatment for adults with focal seizures in Korea.

- Patient Population: 343 adult patients with focal epilepsy who were inadequately controlled on their current antiepileptic drug regimen were randomized to receive either levetiracetam (n=177) or topiramate (n=166).[1]
- Dosage: Levetiracetam was administered at a target dose of 1000–3000 mg/day, and topiramate at 200–400 mg/day.[1]
- Primary Outcome: The primary endpoint was the 52-week retention rate.[1]
- Secondary Outcomes: Secondary efficacy measures included the median percentage reduction in seizure frequency, the ≥50% responder rate, and the 6-month seizure-freedom rate.[1]

#### **Mechanisms of Action and Signaling Pathways**

The anticonvulsant effects of topiramate and the newer generation drugs are mediated through distinct molecular mechanisms and signaling pathways.

#### **Topiramate Signaling Pathway**

Topiramate exerts its effects through multiple mechanisms, including the blockade of voltage-gated sodium channels, enhancement of GABA-A receptor function, antagonism of AMPA/kainate glutamate receptors, and inhibition of carbonic anhydrase.[11][15][16][17][18]





Click to download full resolution via product page

Caption: Multifaceted mechanism of action of Topiramate.

### Levetiracetam & Brivaracetam Signaling Pathway

The primary mechanism of action for levetiracetam and its analog, brivaracetam, is the binding to synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[19] Brivaracetam exhibits a higher binding affinity for SV2A compared to levetiracetam.





Click to download full resolution via product page

Caption: SV2A-mediated mechanism of Levetiracetam and Brivaracetam.

#### **Lamotrigine Signaling Pathway**

Lamotrigine's primary mechanism involves the blockade of voltage-sensitive sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate. It may also have effects on voltage-gated calcium channels.



Click to download full resolution via product page

Caption: Lamotrigine's inhibition of voltage-gated sodium channels.

### **Lacosamide Signaling Pathway**

Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, a mechanism distinct from many other sodium channel-blocking anticonvulsants that primarily affect fast inactivation.[12] This leads to the stabilization of hyperexcitable neuronal membranes.[12]



Click to download full resolution via product page



Caption: Lacosamide's selective enhancement of slow sodium channel inactivation.

### **Experimental Workflow: Randomized Controlled Trial**

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of different anticonvulsant drugs.





#### Click to download full resolution via product page

Caption: Standard workflow of a randomized controlled trial for anticonvulsants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Relative performance of brivaracetam as adjunctive treatment of focal seizures in adults: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effectiveness and safety of Lacosamide therapy for children with focal epilepsy: a real world study [frontiersin.org]
- 3. Network meta-analyses of antiepileptic drug efficacy and tolerability in drug-resistant focal epilepsies: a clinical pe... [ouci.dntb.gov.ua]
- 4. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brivaracetam as Early Add-On Treatment in Patients with Focal Seizures: A Retrospective, Multicenter, Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Lacosamide Add-on Therapy on Refractory Focal Epilepsies in Children and Adolescents: An Open-Label Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative performance of brivaracetam as adjunctive treatment of focal seizures in adults: a network meta-analysis | Semantic Scholar [semanticscholar.org]
- 11. drugs.com [drugs.com]
- 12. Brivaracetam in the treatment of epilepsy: a review of clinical trial data PMC [pmc.ncbi.nlm.nih.gov]







- 13. researchgate.net [researchgate.net]
- 14. api.healthpr.org [api.healthpr.org]
- 15. trepo.tuni.fi [trepo.tuni.fi]
- 16. Equipotency of lacosamide to levetiracetam in new onset focal epilepsy: A randomized controlled trial Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
- 17. Adjunctive Brivaracetam in Focal Epilepsy: Real-World Evidence from the BRIVAracetam add-on First Italian netwoRk STudy (BRIVAFIRST) PMC [pmc.ncbi.nlm.nih.gov]
- 18. Third-Generation Antiseizure Medications for Adjunctive Treatment of Focal-Onset Seizures in Adults: A Systematic Review and Network Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 19. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Efficacy comparison between topiramate sodium and newer generation anticonvulsants.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12757256#efficacy-comparison-between-topiramatesodium-and-newer-generation-anticonvulsants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com